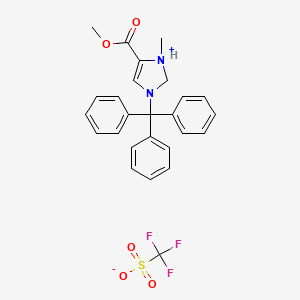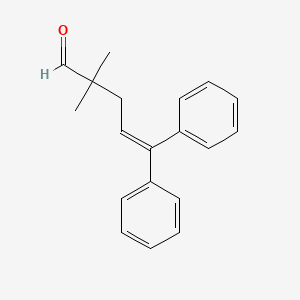
L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- is a complex peptide compound that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- typically involves the use of L-proline as a starting material. L-proline is a versatile organocatalyst that can facilitate the formation of complex peptide structures under mild reaction conditions. One common method involves the use of 1-propanol as a solvent and L-proline as a catalyst to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis processes, including the use of various protecting groups and coupling reagents to ensure the selective formation of peptide bonds. The reaction conditions are optimized to achieve high purity and yield, making the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of new peptide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, modulating the activity of various enzymes involved in metabolic pathways. The compound’s unique structure allows it to bind to specific receptors, influencing cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline: A simpler amino acid that serves as a building block for more complex peptides.
N,N-Dimethyl-L-proline: A derivative of L-proline with similar catalytic properties.
Tasidotin C-carboxylate:
Uniqueness
L-Proline, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl- stands out due to its complex structure and multifunctional properties. Its ability to participate in various chemical reactions and its wide range of applications in different scientific fields make it a unique and valuable compound for research and industrial use.
Propiedades
Número CAS |
215393-04-7 |
|---|---|
Fórmula molecular |
C28H49N5O6 |
Peso molecular |
551.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C28H49N5O6/c1-16(2)21(29-24(34)22(17(3)4)30(7)8)26(36)31(9)23(18(5)6)27(37)32-14-10-12-19(32)25(35)33-15-11-13-20(33)28(38)39/h16-23H,10-15H2,1-9H3,(H,29,34)(H,38,39)/t19-,20-,21-,22-,23-/m0/s1 |
Clave InChI |
KBJXXHTUXGXWFS-VUBDRERZSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](C(C)C)N(C)C |
SMILES canónico |
CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(C(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)




![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)



![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

